4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether
Description
4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether is a thiazole-based heterocyclic compound featuring a central 1,3-thiazole ring substituted at positions 2, 4, and 3. The 2-position is occupied by a 3-pyridinyl group, while the 4- and 5-positions are substituted with 4-methoxyphenyl and 4-(methyloxy)phenyl groups, respectively. The methoxy substituents contribute to the compound’s electronic profile, enhancing solubility and influencing intermolecular interactions, which are critical for biological activity or material applications. Its structure has been validated via spectroscopic methods (e.g., NMR, HRMS) and crystallographic analysis in related analogs .
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-25-18-9-5-15(6-10-18)20-21(16-7-11-19(26-2)12-8-16)27-22(24-20)17-4-3-13-23-14-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTDLFSCUXCCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties. These compounds often target specific proteins or enzymes in the body, which play a crucial role in various biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This interaction results in significant anti-neuroinflammatory properties.
Biochemical Pathways
The compound likely affects the biochemical pathways related to neuroprotection and anti-inflammation. It may inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. The downstream effects of these pathways include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The result of the compound’s action is likely to be neuroprotective and anti-inflammatory. Among similar compounds, some have shown promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells. They also exhibited significant anti-neuroinflammatory properties.
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether (C22H18N2O2S) has garnered attention for its diverse biological activities. This article synthesizes available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H18N2O2S
- Molecular Weight: 374.46 g/mol
- IUPAC Name: 4,5-bis(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and pyridine substituents enhances its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that modifications to the thiazole and phenyl rings can enhance cytotoxicity, particularly through the introduction of electron-donating groups like methoxy .
Neuroprotective Effects
Compounds similar to this compound have demonstrated neuroprotective properties by inhibiting neuroinflammatory pathways. Specifically, they can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated microglial cells.
Mechanisms of Action:
- Inhibition of the NF-kB pathway.
- Reduction of endoplasmic reticulum stress.
- Modulation of apoptosis pathways.
These actions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. One study reported that certain thiazole derivatives significantly reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including those structurally related to our compound of interest, found that specific substitutions led to enhanced activity against human cancer cell lines. The presence of a methoxy group at the para position significantly increased potency against breast cancer cells when compared to unsubstituted analogs .
Case Study 2: Neuroprotection in Animal Models
In a model of neuroinflammation induced by LPS in rats, administration of a compound structurally similar to this compound resulted in a marked decrease in behavioral deficits and inflammatory marker levels in the brain tissue. This underscores its potential as a neuroprotective agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Structure Impact: The 1,3-thiazole core (target compound) is associated with kinase inhibition and herbicidal activity, whereas quinoline (C6) and triazole derivatives (e.g., 9e) are linked to antimicrobial effects . Replacement of the thiazole with a triazole (as in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) reduces herbicidal potency against barnyard grass but retains activity against rape .
Substituent Effects :
- Methoxy Groups : The 4-methoxyphenyl group enhances electron density, improving solubility and interaction with hydrophobic binding pockets. For example, compound 9e (with 4-methoxyphenyl on thiazole) shows moderate antimicrobial activity, while its 4-bromophenyl analog (9c) exhibits stronger binding in docking studies .
- Heteroaryl Groups : The 3-pyridinyl group (target compound) may facilitate π-π stacking or hydrogen bonding in biological targets, similar to the 4-(trifluoromethyl)phenyl group in the crystallized analog .
Biological Activity Trends: Thiazoles with 4-methoxyphenyl substituents (e.g., target compound, 9e) are associated with moderate-to-high bioactivity, whereas 4-chlorophenyl or 4-bromophenyl analogs (e.g., 9c) show enhanced potency due to increased lipophilicity . Quinoline derivatives (C6) with 4-methoxyphenyl groups demonstrate broader antifungal activity compared to thiazoles, likely due to improved membrane penetration .
Functional and Application Comparisons
- Herbicidal Activity: Thiazoles with 4-methoxyphenyl groups (e.g., target compound’s analogs) show selective herbicidal activity against dicot plants (e.g., rape), while triazoles are less effective against monocots like barnyard grass .
- Antimicrobial Potential: Thiazole-triazole hybrids (9e) exhibit broader activity than pure thiazoles, likely due to synergistic effects from the triazole moiety’s metal-binding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
